4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-15-5-3-14(4-6-15)18(26)24-19-23-16(12-27-19)7-8-17(25)22-11-13-2-1-9-21-10-13/h1-6,9-10,12H,7-8,11H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIOKEPVPFJTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe final step often involves the coupling of the benzamide group through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Analog: N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3d)
- Source : Synthesized via conventional methods using acetic acid-sodium acetate medium, yielding 60% as a cream-colored solid (mp = 200–201°C) .
- The sulfamoylphenylamino moiety in 3d introduces a sulfonamide group absent in the target compound, which may enhance solubility or hydrogen-bonding interactions .
- Hypothetical Activity : Sulfonamide-containing analogs like 3d are often explored for antibacterial or anti-inflammatory applications, whereas pyridinylmethyl groups (as in the target compound) may favor kinase inhibition .
Structural Analog: N-(3,5-dichlorophenyl)-4-fluoro-3-(N-(2-methoxybenzyl)sulfamoyl)benzamide (68)
- Source : Part of a library of benzamide derivatives screened for pharmacoperone activity (e.g., rescuing misfolded GPCRs) .
- Key Differences :
- The dichlorophenyl and sulfamoyl groups in 68 contrast with the thiazole-propanamide-pyridinylmethyl chain in the target compound.
- The 2-methoxybenzyl group in 68 may confer distinct pharmacokinetic properties, such as increased lipophilicity.
- Hypothetical Activity : Sulfamoyl benzamides like 68 are often investigated for protein-folding correction, suggesting the target compound could share chaperone-like properties if similar substituents are critical .
Structural Analog: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Source : Synthesized via Suzuki-Miyaura coupling, yielding a brown solid (mp = 175–178°C) .
- Key Differences :
- The pyrazolo[3,4-d]pyrimidin core in this compound replaces the thiazole ring in the target molecule, likely altering binding kinetics.
- The isopropylbenzamide group may reduce steric hindrance compared to the pyridinylmethyl-propanamide chain.
- Hypothetical Activity : Pyrazolopyrimidine derivatives are frequently kinase inhibitors (e.g., targeting EGFR or VEGFR), implying the target compound’s thiazole-propanamide chain could serve a similar role .
Research Implications and Gaps
- Synthetic Challenges : The target compound’s pyridinylmethyl-propanamide-thiazole architecture may require optimized coupling strategies, as seen in analogs like 3d (acetic acid-mediated synthesis) and Suzuki-Miyaura reactions in pyrazolopyrimidine derivatives .
- Data Limitations : Melting points, yields, and explicit pharmacological data for the target compound are absent in the provided evidence, highlighting the need for experimental validation.
Biological Activity
The compound 4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a novel benzamide derivative that has shown potential in various biological applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 364.43 g/mol . Its structure includes a fluorinated benzamide core and a thiazole moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The thiazole and pyridine components are known to facilitate binding to various protein targets, potentially modulating their activity.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may also interact with receptors, leading to altered signaling pathways that can influence cell proliferation and survival.
Antitumor Activity
Research has indicated that benzamide derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide have been tested against various cancer cell lines:
These results suggest that the compound can inhibit tumor cell growth effectively.
MAO Inhibition
Monoamine oxidase (MAO) inhibitors have therapeutic applications in treating depression and anxiety disorders. The compound's structural features suggest potential MAO inhibitory activity, which was evaluated in vitro:
The data indicates moderate inhibitory effects on both MAO-A and MAO-B isoforms, highlighting its potential as a therapeutic agent for mood disorders.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antitumor Efficacy Study : A study involving a series of benzamide derivatives demonstrated that modifications to the thiazole ring significantly enhanced antitumor activity against breast cancer cells. The study highlighted the importance of substituent groups in optimizing biological efficacy .
- In Vivo Studies : Animal models treated with similar benzamide compounds showed reduced tumor growth rates and improved survival outcomes, indicating the potential for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
